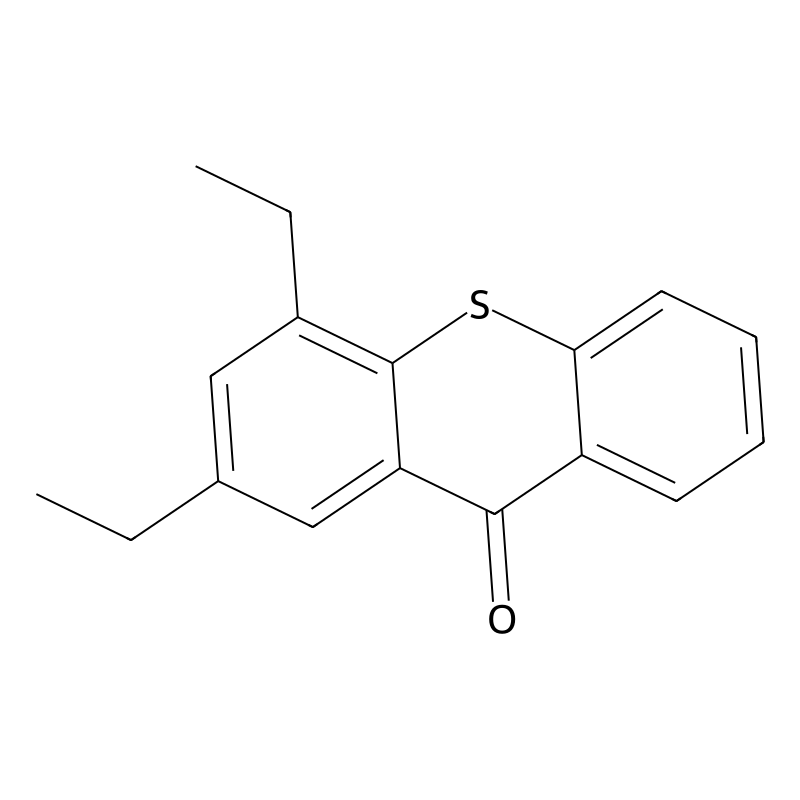

2,4-Diethyl-9H-thioxanthen-9-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties and Availability

Several chemical suppliers offer 2,4-Diethyl-9H-thioxanthen-9-one, typically as a research grade reagent. These suppliers often provide basic information on the compound's structure, CAS number, and other identifiers [, , ].

Potential Research Areas

The chemical structure of 2,4-Diethyl-9H-thioxanthen-9-one shares similarities with known photosensitizers and fluorescent compounds. Research in these areas might be a potential avenue for future exploration, but there is no scientific literature currently available to confirm this.

2,4-Diethyl-9H-thioxanthen-9-one, with the chemical formula and a molecular weight of 268.37 g/mol, is a thioxanthene derivative known for its unique structural features and properties. It appears as pale yellow to yellowish-brown crystals or powder and has a melting point ranging from 70 to 75 degrees Celsius. This compound is recognized for its role as an organic intermediate in the synthesis of various substituted thioxanthenes, making it significant in organic chemistry and materials science .

The primary mechanism of action of DETX is related to its ability to absorb UV light. When exposed to UV radiation, DETX absorbs the energy and undergoes electronic excitation. This excited state can then deactivate through various pathways, including the emission of light (fluorescence) or the transfer of energy to other molecules []. This mechanism makes DETX a potential UV filter by absorbing harmful UV radiation before it reaches the substrate it's protecting.

The synthesis of 2,4-Diethyl-9H-thioxanthen-9-one can be accomplished through several methods:

- From 1,3-Diethylbenzene and Dithiosalicylic Acid: This method involves the reaction of 1,3-diethylbenzene with 2,2'-dithiosalicylic acid under specific conditions to yield the desired thioxanthene derivative .

- Bromination Reactions: As previously mentioned, bromination using N-bromosuccinimide allows for the modification of the compound to obtain various derivatives .

- Oxidative Reactions: The use of oxidizing agents like hydrogen peroxide in acidic conditions facilitates the formation of dioxo derivatives from the parent thioxanthene compound .

2,4-Diethyl-9H-thioxanthen-9-one finds applications across various fields:

- Organic Synthesis: It serves as an intermediate for synthesizing other thioxanthene derivatives.

- Photoinitiators: The compound is utilized in photopolymerization processes due to its ability to initiate polymerization upon exposure to light.

- Material Science: Its properties make it suitable for developing specialized materials that require light-sensitive characteristics .

Several compounds share structural similarities with 2,4-Diethyl-9H-thioxanthen-9-one. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Thioxanthene | C_{13}H_{10}S | Parent structure with simpler substitution patterns |

| 2-Methylthioxanthone | C_{14}H_{12}OS | Methyl substitution enhancing solubility |

| 2-Ethylthioxanthone | C_{15}H_{14}OS | Ethyl group providing different reactivity |

| 10-Hydroxythioxanthone | C_{13}H_{10}OS | Hydroxy group introduces additional functionalization |

Uniqueness: The presence of two ethyl groups at positions 2 and 4 distinguishes 2,4-Diethyl-9H-thioxanthen-9-one from its analogs by enhancing its solubility and reactivity compared to simpler thioxanthene derivatives.

Physical Description

XLogP3

Other CAS

Wikipedia

General Manufacturing Information

Paint and coating manufacturing

Printing ink manufacturing

9H-Thioxanthen-9-one, 2,4-diethyl-: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.